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Cat. No.: B5593583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the functional characterization of the

two-pore domain potassium channel KCNK13, also known as THIK-1 (Tandem Pore Domain

Halothane-Inhibited K+ Channel 1), using patch-clamp electrophysiology. KCNK13 is a

background potassium channel that contributes to setting the resting membrane potential in

various cell types, particularly microglia, making it a target of interest for neuroinflammatory and

neurodegenerative diseases.[1][2][3]

Overview of KCNK13 Electrophysiology
KCNK13 channels exhibit a small single-channel conductance of approximately 5 pS.[4][5]

They are characterized as leak channels, displaying weak inward rectification in symmetrical

potassium concentrations.[3] The channel's activity can be modulated by a variety of

pharmacological agents, providing tools for its identification and functional study.

Cell Culture and Transfection
For heterologous expression and characterization of KCNK13 channels, Human Embryonic

Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used.[6][7]

Protocol for Cell Culture and Transfection:
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Cell Culture: Culture HEK293 or CHO cells in Dulbecco's Modified Eagle Medium (DMEM)

supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL

streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

Transfection:

For transient transfection, use a suitable transfection reagent (e.g., Lipofectamine-based

reagents) according to the manufacturer's protocol. Co-transfect with a fluorescent

reporter plasmid (e.g., GFP) to identify successfully transfected cells.

For stable cell lines, transfect cells with a plasmid containing the KCNK13 cDNA and a

selection marker (e.g., geneticin).[6] Select and maintain the stable cell line in media

containing the appropriate antibiotic.

Post-Transfection: Perform electrophysiological recordings 24-48 hours after transient

transfection.

Patch-Clamp Electrophysiology
Both whole-cell and single-channel (cell-attached) patch-clamp configurations can be utilized to

study KCNK13 channels. The whole-cell configuration allows for the recording of macroscopic

currents, while the cell-attached mode is suitable for observing single-channel activity.[8]

Solutions and Reagents
The composition of the intracellular (pipette) and extracellular (bath) solutions is critical for

isolating and recording KCNK13 currents.

Table 1: Composition of Electrophysiological Solutions
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Solution Type Configuration Reagent
Concentration

(mM)
Reference

Extracellular Whole-Cell NaCl 135-140 [6][7]

KCl 4-5 [6][7]

CaCl₂ 1-2 [6][7]

MgCl₂ 0.3-2 [6][7]

HEPES 10 [6][7]

D-Glucose 10 [6]

pH adjusted to

7.4 with NaOH
[6][7]

Intracellular Whole-Cell KCl 130-135 [6][7]

NaCl 5 [6]

CaCl₂ 0.1-2 [6][7]

EGTA 3-11 [6][7]

MgCl₂ 4 [7]

MgATP 2 [6]

Na₂-ATP 5 [7]

GTP 0.3 [7]

HEPES 10 [6][7]

pH adjusted to

7.2-7.3 with KOH
[6][7]

Symmetrical KCl Cell-Attached KCl 150 [4]

(Pipette & Bath) MgCl₂ 1 [4]

EGTA 5 [4]

Glucose 10 [4]
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HEPES 10 [4]

pH adjusted to

7.3
[4]

Whole-Cell Recording Protocol
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled

with the intracellular solution.

Seal Formation: Approach a transfected cell and form a gigaohm seal (>1 GΩ) by applying

gentle suction.

Whole-Cell Configuration: Rupture the cell membrane with a brief pulse of strong suction to

achieve the whole-cell configuration.

Voltage-Clamp Protocol:

Hold the cell at a holding potential of -80 mV.[4][7]

Apply voltage ramps from -120 mV to +60 mV to elicit KCNK13 currents.[4][7]

Alternatively, use voltage steps to study the current-voltage relationship.

Data Acquisition: Record currents using a patch-clamp amplifier and appropriate data

acquisition software. Filter the current at 2 kHz and sample at 20 kHz.[4]

Single-Channel Recording Protocol
Pipette and Seal: Use thick-walled borosilicate pipettes and form a gigaohm seal on a

transfected cell in the cell-attached configuration.

Symmetrical KCl: Use the symmetrical KCl solution in both the pipette and the bath to set the

K+ equilibrium potential near 0 mV.[4]

Recording: Record single-channel currents at various pipette potentials (e.g., 0, +100 mV,

-100 mV) to determine single-channel conductance and gating properties.[4]
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Pharmacological Modulation of KCNK13
Pharmacological agents are essential for confirming the identity of KCNK13 currents and

investigating their regulation.

Table 2: Pharmacological Modulators of KCNK13

Modulator Effect
Typical

Concentration
Reference

Arachidonic Acid Activation Not specified [4][5]

Halothane Inhibition 2 mM [4]

Bupivacaine Inhibition 100 µM [4][5]

Quinidine Inhibition 50 µM [4][5]

Barium (Ba²⁺) Inhibition 3 mM [4][5]

C101248 Inhibition IC₅₀ = 0.147 µM [6]

CVN293 Inhibition
IC₅₀ = 41.0 nM

(human)
[9]

Data Analysis
Whole-Cell Currents: Analyze the current-voltage relationship from the voltage ramp or step

protocols. Measure the current amplitude at a specific voltage (e.g., +60 mV) to quantify the

effects of modulators.

Single-Channel Currents: Determine the single-channel conductance by plotting the single-

channel current amplitude against the membrane potential. Analyze the channel open

probability (Po) to assess the effects of modulators on channel activity.

Experimental Workflows and Signaling Pathways
Experimental Workflow for Whole-Cell Patch-Clamp
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Caption: Workflow for KCNK13 whole-cell patch-clamp recording.
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Potential Signaling Pathway for KCNK13 Modulation
KCNK13 activity can be modulated by G-protein coupled receptors (GPCRs).[7][10] The

following diagram illustrates a potential pathway for this regulation.
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Caption: GPCR-mediated modulation of KCNK13 channel activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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